molecular formula C7H10Cl2N2 B11903646 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride

2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride

Cat. No.: B11903646
M. Wt: 193.07 g/mol
InChI Key: IYTCDXJDSCNULK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with chloromethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride typically involves the chloromethylation of 4,6-dimethylpyrimidine. One common method includes the reaction of 4,6-dimethylpyrimidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2-methyl-4,6-dimethylpyrimidine.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The chloromethyl group allows for covalent binding to target proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
  • 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride
  • 2-(Chloromethyl)-4,6-dimethylpyrimidine

Uniqueness

2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

2-(chloromethyl)-4,6-dimethylpyrimidine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-3-6(2)10-7(4-8)9-5;/h3H,4H2,1-2H3;1H

InChI Key

IYTCDXJDSCNULK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CCl)C.Cl

Origin of Product

United States

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